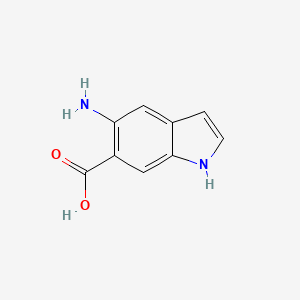

5-amino-1H-indole-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-amino-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,10H2,(H,12,13) |

InChI Key |

IZGLAHMCZDTFTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)N)C(=O)O |

Origin of Product |

United States |

Physicochemical Properties of 5 Amino 1h Indole 6 Carboxylic Acid

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a fused bicyclic system of a benzene (B151609) ring and a pyrrole (B145914) ring, with an amino (-NH2) substituent at position 5 and a carboxylic acid (-COOH) substituent at position 6. Its molecular formula is C₉H₈N₂O₂.

Molecular Weight and Other Physical Constants

The molecular weight and other key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | Approximately 253-254 °C |

| Boiling Point | 518.7 °C at 760 mmHg (lit.) myskinrecipes.com |

| Solubility | Soluble in water and organic solvents. The amino group likely improves water solubility compared to methoxy-substituted analogs. |

Synthetic Routes

Several synthetic methods can be employed to produce this compound.

A common method is the Leimgruber–Batcho indole (B1671886) synthesis. This process typically involves the cyclization of an o-nitrotoluene derivative to form the indole core. Subsequent steps include the reduction of the nitro group to an amino group and the introduction of the carboxylic acid functionality at the 6-position.

Another approach starts with indole-6-carboxylic acid. This route involves the methylation of the carboxylic acid to form methyl 1H-indole-6-carboxylate, followed by amination to introduce the amino group at the 5-position.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups and the electron-rich nature of the indole ring.

The amino group can undergo various reactions, including acylation and amidation, allowing for the attachment of different substituents. ontosight.ai

The carboxylic acid group can be converted to esters, amides, or other derivatives. It also influences the acidity of the molecule. ontosight.ai

The indole ring is susceptible to electrophilic substitution reactions due to its high electron density. It can also undergo oxidation to form quinonoid structures.

Chemical Reactivity and Derivatization Strategies of 5 Amino 1h Indole 6 Carboxylic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of 5-amino-1H-indole-6-carboxylic acid offers a prime site for derivatization through various classical reactions. drugbank.com Such modifications are crucial for altering the molecule's physical properties and for constructing more complex molecular architectures.

Esterification of the carboxylic acid is a common derivatization strategy. This can be achieved through several methods, with the Fischer-Speier esterification being a classic example. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, indole-2-carboxylic acid can be converted to its ethyl ester. chemicalbook.com The synthesis of methyl 6-amino-1H-indole-4-carboxylate hydrochloride has also been reported. alfa-chemistry.com

| Esterification Method | Reagents | General Conditions | Product Example |

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing the mixture | Ethyl 5-amino-1H-indole-2-carboxylate chemicalbook.com |

| Alkylation with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Room temperature in a polar aprotic solvent (e.g., DMF) | Methyl 1H-indole-6-carboxylate |

The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling agent. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of N-hydroxysulfosuccinimide can facilitate amide bond formation in aqueous solutions. thermofisher.com The synthesis of various amide derivatives of indole (B1671886) carboxylic acids has been explored in the development of new therapeutic agents. acs.org For example, 6-(oxalyl-amino)-1H-indole-5-carboxylic acid is an example of a derivative where an amide bond has been formed. ontosight.ainih.gov

| Amidation Method | Reagents | General Conditions | Product Type |

| Via Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by an amine | Anhydrous conditions | Indole-amide |

| Peptide Coupling | Coupling agent (e.g., EDAC, DCC), Amine | Room temperature in a suitable solvent | Indole-amide |

Anhydride (B1165640) Formation and Nucleophilic Additions

The carboxylic acid moiety at the C-6 position of the indole ring can be activated to facilitate nucleophilic acyl substitution reactions. A common strategy involves its conversion into a more reactive acid anhydride. This transformation is typically achieved by treating the carboxylic acid with a dehydrating agent or by reacting it with an acid chloride. masterorganicchemistry.com For instance, reaction with trifluoroacetic anhydride can generate an interchain anhydride, which is a highly reactive intermediate. harvard.edu

Once formed, the anhydride serves as an excellent electrophile for a variety of nucleophiles. libretexts.org This reactivity is fundamental to creating a diverse range of derivatives.

Esterification: Alcohols and alkoxides react with the anhydride to yield the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of an ester and a carboxylate leaving group. saskoer.ca

Amidation: Similarly, ammonia, primary amines, and secondary amines can be used as nucleophiles to attack the anhydride, resulting in the formation of amides. saskoer.ca Typically, two equivalents of the amine are required, as one equivalent acts as the nucleophile while the second neutralizes the carboxylic acid byproduct. libretexts.org

These transformations are crucial for modifying the properties of the parent molecule, such as solubility, and for building more complex structures.

| Reaction Type | Nucleophile | Reagent/Condition | Product |

| Anhydride Formation | Carboxylic Acid | Trifluoroacetic Anhydride | Carboxylic Anhydride |

| Esterification | Alcohol (R-OH) | Anhydride Intermediate | Ester (R-COOR') |

| Amidation | Amine (R-NH2) | Anhydride Intermediate | Amide (R-CONHR') |

Derivatization at the Amino Group

The amino group at the C-5 position of this compound is a key site for derivatization due to its nucleophilic character. This allows for a wide array of chemical modifications.

Acylation and Alkylation Reactions

The nucleophilic nitrogen atom of the 5-amino group readily participates in acylation and alkylation reactions, enabling the introduction of a wide variety of substituents. a2bchem.com

Acylation: The amino group can be acylated using acid chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). bhu.ac.in This reaction is a standard nucleophilic acyl substitution. libretexts.org The resulting amides are often more stable and can exhibit different biological activities compared to the parent amine. For instance, rhodium-catalyzed acylation of similar indole structures with various carboxylic acid anhydrides has been successfully demonstrated. acs.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. bhu.ac.in These reactions expand the structural diversity of derivatives that can be synthesized from this indole core.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Formation of Imine and Hydrazone Derivatives

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) and with hydrazine (B178648) derivatives to form hydrazones. nih.gov

Imine Formation: The reaction with aldehydes or ketones, often catalyzed by an acid, leads to the formation of an imine. nih.gov This process involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule from the resulting hemiaminal intermediate. nih.govnih.gov

Hydrazone Formation: Condensation with hydrazine or substituted hydrazines yields hydrazone derivatives. nih.gov Similar to imine formation, this reaction proceeds through a nucleophilic addition-elimination mechanism. nih.gov Hydrazones derived from indole carboxylic acids have been synthesized and studied for their neuropharmacological and antioxidant properties. mdpi.com

These reactions are valuable for creating compounds with potential applications in medicinal chemistry, as the imine and hydrazone moieties are present in various pharmacologically active molecules. nih.gov

| Reactant | Product Type | Key Bond Formed |

| Aldehyde (R-CHO) | Imine (Schiff Base) | C=N |

| Ketone (R₂C=O) | Imine (Schiff Base) | C=N |

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-N |

Multi-functional Group Transformations and Synthetic Utility as a Building Block

This compound is a highly valuable building block in organic synthesis due to the presence of multiple reactive sites: the amino group, the carboxylic acid group, and the indole ring itself. This allows for complex, multi-step syntheses to create novel heterocyclic compounds and other intricate molecular structures. acs.org

The strategic manipulation of its functional groups enables its use as a scaffold in drug discovery. a2bchem.com For example, the carboxylic acid can be converted to an ester or amide, while the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. a2bchem.comacs.org Furthermore, the indole ring can participate in electrophilic substitution reactions.

Research has demonstrated its utility in synthesizing a variety of biologically active molecules. The ability to perform sequential or tandem reactions, such as an initial derivatization of the amino group followed by a transformation of the carboxylic acid (or vice-versa), provides a powerful tool for generating molecular diversity. For instance, after converting the carboxylic acid to an ester, the amino group can be modified, or intramolecular reactions like a Friedel-Crafts acylation could be envisioned under certain conditions to form polycyclic systems. masterorganicchemistry.com The compound's structure is a key component in the synthesis of inhibitors for certain kinases, highlighting its role in developing potential therapeutic agents.

| Transformation Strategy | Functional Groups Involved | Potential Outcome/Product Class |

| Sequential Derivatization | Amino Group then Carboxylic Acid | Complex substituted indoles |

| Intramolecular Cyclization | Amino/Carboxylic Acid and Indole Ring | Polycyclic heterocyclic systems |

| Tandem Reactions | Multiple sites | Diverse molecular scaffolds |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1h Indole 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationemerypharma.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-amino-1H-indole-6-carboxylic acid. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H-NMR and 13C-NMR Chemical Shift Analysisemerypharma.comsemanticscholar.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional (1D) experiments that reveal the number and types of hydrogen and carbon atoms in a molecule. emerypharma.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. For instance, in derivatives of indole-2-carboxylic acid, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm. nih.gov The protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents. nih.gov

Similarly, ¹³C-NMR spectra provide the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid group in indole derivatives is typically observed in the range of 160-170 ppm. nih.govacs.org The chemical shifts of the indole ring carbons are sensitive to the nature and position of substituents, providing valuable structural information. ipb.pt

Below are representative, though not specific, data tables for the types of chemical shifts that might be observed for a compound like this compound, based on data for analogous structures. nih.govacs.org

Table 1: Representative ¹H-NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH (indole) | ~11.0-12.0 | br s | - | 1H |

| Aromatic CH | ~6.5-8.0 | m | - | 3H |

| NH₂ | ~4.0-5.0 | br s | - | 2H |

| COOH | >12.0 | br s | - | 1H |

br s = broad singlet, m = multiplet

Table 2: Representative ¹³C-NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165-175 |

| Aromatic C | ~100-140 |

| C-NH₂ | ~140-150 |

Note: These are generalized ranges and can vary based on the specific derivative and solvent.

2D-NMR Techniques for Connectivity and Conformationemerypharma.com

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and deducing the three-dimensional structure of a molecule. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecule, helping to piece together the spin systems within the indole ring and any side chains. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This allows for the unambiguous assignment of which proton is attached to which carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule. For example, the proton on C2 of the indole ring would show a correlation to the carbonyl carbon of the carboxylic acid at C6.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are chemically bonded. This provides crucial information about the conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisemerypharma.comsemanticscholar.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. emerypharma.com

High-Resolution Mass Spectrometry (HRMS)emerypharma.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. mdpi.commdpi.com This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₉H₈N₂O₂) and its derivatives. acs.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for analyzing polar molecules like amino acids and carboxylic acids. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Informationbenchchem.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. mdpi.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are then analyzed. thermofisher.com This fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. mdpi.com For instance, the fragmentation of this compound would likely involve the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) or the entire carboxyl group. The specific fragmentation pathways can help to confirm the positions of the amino and carboxylic acid groups on the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR bands would be expected for the N-H stretches of the indole and amino groups (typically in the 3200-3500 cm⁻¹ region), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-N and C-C stretching vibrations at lower frequencies. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The vibrational information obtained from Raman spectra can help to confirm the assignments made from IR spectra and can be particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| indole-2-carboxylic acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole derivative reveals characteristic absorption bands corresponding to specific vibrational modes of its constituent bonds.

In indole derivatives, the N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. smolecule.com For instance, in a study of control indole, the N-H peak was observed at 3406 cm⁻¹. researchgate.net The presence of an amino group (-NH₂) in this compound would be expected to show characteristic stretching vibrations in a similar region.

The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically spanning from 3200 to 2400 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids. smolecule.commdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic peak, appearing as a strong absorption band in the range of 1680-1700 cm⁻¹. smolecule.com In some cases, where the carbonyl group is involved in hydrogen bonding but not dimerization, this band may appear between 1730-1705 cm⁻¹. unlp.edu.ar

The aromatic C-H stretching vibrations of the indole ring are generally observed around 3000-3100 cm⁻¹. researchgate.netnih.gov Aromatic C=C stretching vibrations within the indole ring system typically produce a series of sharp bands in the 1450-1620 cm⁻¹ region. researchgate.netnih.gov For example, characteristic aromatic C=C strong stretching bands have been reported at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net

Other notable vibrations include C-H bending modes, which can provide further structural information. researchgate.net The specific frequencies of these vibrations can be influenced by the nature and position of substituents on the indole ring.

Table of Typical IR Absorption Frequencies for Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Indole N-H | Stretching | 3300 - 3500 | smolecule.com |

| Amino N-H | Stretching | 3300 - 3500 | |

| Carboxylic Acid O-H | Stretching (H-bonded) | 2400 - 3200 (broad) | smolecule.commdpi.com |

| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.netnih.gov |

| Carboxylic Acid C=O | Stretching | 1680 - 1700 | smolecule.com |

| Aromatic C=C | Stretching | 1450 - 1620 | researchgate.netnih.gov |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to IR spectroscopy, provides detailed information about molecular vibrations by inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete vibrational profile of the molecule.

For indole derivatives, Raman spectra can help in the detailed assignment of vibrational modes. nih.gov The tryptophan doublet, a characteristic feature in the Raman spectrum of tryptophan which contains an indole ring, appears at 1339 and 1357 cm⁻¹. researchgate.net The pyrrole (B145914) ring of the indole moiety shows strong bands around 755 cm⁻¹ (NR) and 758 cm⁻¹ (SERS), with a less intense band around 873 cm⁻¹ (NR) and 877 cm⁻¹ (SERS) attributed to indole ring breathing. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental Raman and IR data to achieve a more precise assignment of the observed vibrational modes. nih.govresearchgate.netdoi.org This combined approach allows for the calculation of theoretical wavenumbers, infrared intensities, and Raman scattering activities, which can then be compared with experimental spectra. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For example, a study on 5-methoxy-1H-indole-2-carboxylic acid revealed its crystallization in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov The precise cell parameters were determined, providing a complete picture of the unit cell. mdpi.comnih.gov Such detailed structural information is crucial for understanding the molecule's physical and chemical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O Contacts)

The solid-state structure of indole carboxylic acids is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and weaker contacts, dictate the crystal packing and ultimately influence the material's bulk properties.

Hydrogen bonding is a dominant force in the crystal structures of indole carboxylic acids. Carboxylic acids commonly form cyclic dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. mdpi.comrsc.orgrsc.org This dimeric motif is a recurring feature in the crystal structures of various indole carboxylic acids. mdpi.combohrium.com

In addition to the carboxylic acid dimers, the N-H group of the indole ring frequently participates in hydrogen bonding, acting as a hydrogen bond donor. mdpi.com The acceptor can be an oxygen atom from a carboxylic group or another functional group on an adjacent molecule. mdpi.com

Polymorphism Studies of Indole Carboxylic Acids

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is therefore of critical importance, particularly in the pharmaceutical industry.

Indole carboxylic acids have been shown to exhibit polymorphism. mdpi.comrsc.org For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorph and characterized its structure, revealing differences in hydrogen bonding patterns compared to a previously reported form. mdpi.comnih.gov In one polymorph, cyclic dimers were formed via O-H···O hydrogen bonds, while in another, the N-H group of the indole ring acted as a hydrogen bond donor to the oxygen of the methoxy (B1213986) group. mdpi.com

The formation of different polymorphic structures can be influenced by factors such as the solvent used for crystallization and the conditions of crystal growth. nih.gov The investigation of polymorphism in indole carboxylic acids provides a deeper understanding of their solid-state behavior and can be crucial for controlling the physical properties of materials derived from them.

Computational and Theoretical Studies on 5 Amino 1h Indole 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-amino-1H-indole-6-carboxylic acid, DFT calculations are instrumental in determining its fundamental properties. Calculations using methods like B3LYP with a 6-311++G(d,p) basis set can provide a detailed picture of the molecule's geometry and electronic landscape. researchgate.net Optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles calculated through DFT have shown good agreement with experimental values for related indole (B1671886) compounds like 5-aminoindole. researchgate.net

The unique structure of this compound, featuring an electron-donating amino group (-NH2) at the 5-position and an electron-withdrawing carboxylic acid group (-COOH) at the 6-position, creates a distinct electronic distribution across the indole ring. DFT calculations can precisely map this distribution, highlighting areas of high and low electron density, which are crucial for predicting the molecule's reactivity in chemical reactions such as electrophilic substitutions.

The flexibility of the carboxylic acid group allows for different spatial orientations, or conformations. Computational methods can be employed to analyze these conformations, such as the rotation around the single bond connecting the carboxyl group to the indole ring. nih.gov These studies help identify the most stable conformers, which are often the biologically active forms.

Tautomerism, the migration of a proton, is another key aspect that can be explored. For this compound, potential tautomers could exist, although the aromatic indole form is generally the most stable. The interplay between ionization and tautomerism is a critical factor, as protonation can alter the stability of different tautomeric forms. ub.edu Amides, which can be formed from the carboxylic acid, are known to exist as cis and trans conformers, and computational studies, alongside NMR spectroscopy, can elucidate the equilibrium between these isomers. nih.gov

The energetic landscape of this compound and its derivatives can be mapped out using computational methods. This landscape reveals the relative energies of different conformers, tautomers, and transition states, providing insights into the molecule's stability and reactivity. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group significantly influences the electronic properties and stability of derivatives. For instance, the amino group increases the electron density of the indole core, while the carboxylic acid group decreases it, affecting the molecule's acidity and reactivity in various chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD provides a dynamic view of its conformational flexibility and interactions with its environment, such as a solvent. For this compound, MD simulations can reveal how the molecule changes its shape in an aqueous environment, which is crucial for understanding its behavior in biological systems. nih.gov

These simulations can track the fluctuations of individual amino acid residues if the molecule is bound to a protein, helping to understand the stability of the complex. nih.gov Studies on related indole-peptide hybrids have used MD simulations to investigate conformational flexibilities and intermolecular interactions, which is key to designing novel therapeutic agents. nih.gov The radius of gyration (Rg) can be calculated from MD simulations to assess the compactness and stability of a molecule or a protein-ligand complex over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. core.ac.ukmdpi.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure (e.g., lipophilicity, electronic properties, size). These descriptors are then correlated with experimentally determined biological activity using statistical methods. nih.gov A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. mdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is widely used in drug design to understand how a potential drug molecule might interact with its biological target at the molecular level.

Research has shown that indole derivatives can act as inhibitors for a variety of enzymes. Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of this compound and its derivatives with the active sites of these enzymes.

Kinases: Kinases are a class of enzymes often targeted in cancer therapy. Docking studies on related indole-6-carboxylate derivatives have investigated their binding to the active sites of kinases like EGFR and VEGFR-2. nih.gov These studies reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the inhibitory activity. nih.govresearchgate.net For example, derivatives of indole-6-carboxylic acid have been designed to mimic known kinase inhibitors, and docking simulations have successfully predicted their binding modes within the kinase domain. nih.gov It has been noted that this compound itself may inhibit certain kinases involved in cell proliferation.

Bacterial Enzymes: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Bacterial enzymes are prime targets for these new drugs. Molecular docking studies have explored the interaction of indole derivatives with bacterial enzymes such as DNA gyrase and UDP-N-acetylmuramate-l-alanine ligase (MurC), which are essential for bacterial survival. nih.govnih.govsemanticscholar.org These simulations can predict the binding energy and specific amino acid residues involved in the interaction, providing a rationale for the observed antibacterial activity and guiding the synthesis of more effective inhibitors. nih.govresearchgate.net

Table of Predicted Interactions from Molecular Docking Studies of Related Indole Derivatives

Table of Mentioned Compounds

Receptor Binding Studies

Currently, detailed receptor binding affinity data (such as Ki or IC50 values) for this compound against a broad panel of specific receptors is not extensively available in publicly accessible scientific literature. General statements suggest that the compound and its derivatives can modulate the activity of various enzymes and receptors, and it has been identified as a potential inhibitor of certain kinases.

While direct binding data for the parent compound is limited, research on analogous indole-6-carboxylic acid derivatives provides some insight into the potential targets of this class of molecules. Studies have explored the interaction of these derivatives with receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). However, these studies focus on derivatives and not the specific compound this compound itself.

Further experimental research, including comprehensive receptor screening and binding assays, is necessary to fully elucidate the receptor binding profile of this compound and to identify its specific molecular targets.

Mechanistic Insights into the Biological Activity of 5 Amino 1h Indole 6 Carboxylic Acid and Its Analogs in in Vitro Systems

Modulation of Enzyme Activity

The biological activity of 5-amino-1H-indole-6-carboxylic acid and its analogs is significantly attributed to their ability to interact with and modulate the function of various enzymes critical for cellular life and proliferation.

Inhibition of Kinases Involved in Cellular Proliferation

Indole-based structures, including this compound, are recognized for their potential as kinase inhibitors. Kinases are pivotal enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Analogs of this compound have been specifically investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netresearchgate.netnih.gov These receptors are crucial for tumor growth and angiogenesis.

For instance, certain indole-6-carboxylic acid derivatives have been synthesized and shown to be effective cytotoxic agents that function by inhibiting the tyrosine kinase activity of EGFR and VEGFR-2. researchgate.netnih.gov Molecular docking studies have elucidated the binding patterns of these compounds within the kinase domains, revealing their potential to disrupt the signaling pathways that lead to increased cell proliferation and angiogenesis. researchgate.netgoogle.com The inhibition of these kinases can arrest the cell cycle, often at the G2/M phase, and prevent the multiplication and invasion of cancerous cells. researchgate.net

Further studies on related indole (B1671886) structures, such as 11H-indolo[3,2-c]quinoline-6-carboxylic acids, have identified potent and selective inhibitors of other kinases like DYRK1A, highlighting the versatility of the indole scaffold in targeting different components of the kinome. acs.org

Disruption of Bacterial Metabolic Pathways (e.g., Cystathionine (B15957) γ-synthase inhibition)

In the realm of antimicrobial activity, this compound and its analogs have been shown to disrupt essential bacterial metabolic pathways. A key target identified is the bacterial enzyme cystathionine γ-lyase (bCSE), which is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov

The inhibition of bCSE by indole-based compounds can significantly enhance the susceptibility of these bacteria to conventional antibiotics. researchgate.netnih.gov Research has led to the development of several potent indole-based bCSE inhibitors. For example, derivatives of 6-bromoindole (B116670) have demonstrated high activity, with some compounds bearing furan, pyrazoline, or thiophene (B33073) heterocycles showing efficacy at micromolar and even submicromolar concentrations. researchgate.net Naphthyl-substituted indole-6-carboxylic acids have also been identified as effective inhibitors of bCSE. semanticscholar.org This mechanism represents a promising strategy to combat antibiotic resistance by weakening the bacteria's defense systems. researchgate.net

Influence on Cellular Signaling Pathways

Beyond direct enzyme inhibition, these indole compounds exert significant influence over the intricate network of cellular signaling pathways that govern cell fate decisions such as apoptosis and proliferation.

Induction of Apoptosis Pathways

A crucial aspect of the anticancer potential of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is essential for removing damaged or cancerous cells without causing inflammation. nih.gov

Studies have demonstrated that various analogs can trigger apoptosis through both the intrinsic and extrinsic pathways. researchgate.netresearchgate.net For example, the inhibition of VEGFR-2 by certain 5-bromoindole (B119039) hydrazone derivatives leads to the induction of the intrinsic apoptosis pathway. researchgate.netresearchgate.net In contrast, other indole derivatives targeting EGFR and VEGFR-2 have been shown to activate the extrinsic pathway. researchgate.net This activation often involves the upregulation of caspases, which are the executive enzymes of apoptosis. researchgate.net The synthesis of novel compounds, such as an oleanolic acid derivative conjugated with an indole moiety, has also yielded potent pro-apoptotic agents that preferentially activate apoptotic pathways over non-specific cytotoxic effects. tandfonline.com Furthermore, platinum(IV) complexes that feature indole carboxylic acid ligands have been shown to effectively induce apoptosis upon their reduction within the cellular environment. nih.gov

Modulation of Proliferation Pathways

The modulation of cellular proliferation is intrinsically linked to the kinase-inhibiting properties of these compounds. By targeting key kinases like EGFR and VEGFR, indole-6-carboxylic acid derivatives can effectively halt the signaling cascades that drive uncontrolled cell division. researchgate.netresearchgate.netgoogle.com The major signaling pathways regulated by EGFR, for instance, include the PI3K/Akt and MAPK pathways, which are central to promoting cell proliferation and survival. google.com

The anti-proliferative effects of these compounds have been confirmed in various human cancer cell lines. researchgate.netresearchgate.net Derivatives of this compound have demonstrated cytotoxic effects against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cells, with IC₅₀ values indicating significant potency. The antiproliferative activity is often accompanied by cell cycle arrest, preventing cancer cells from proceeding through the necessary phases for division. researchgate.net

Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The cellular redox state is another critical area influenced by this compound and its analogs. These compounds can exhibit a dual role, acting as either pro-oxidants that generate reactive oxygen species (ROS) and induce oxidative stress, or as antioxidants that protect against oxidative damage. nih.govnih.gov

Indole derivatives can induce oxidative stress in cancer cells, which can be a direct cause of apoptosis. For example, certain platinum(IV) complexes carrying indole acid ligands have been found to increase intracellular basal ROS levels. nih.gov This surge in ROS can lead to the loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov The indole carboxylic acid ligands themselves can be oxidized to cytotoxic species, acting as pro-drugs that form radicals when activated by cellular catalysts, thereby enhancing oxidative stress. nih.gov

Conversely, many indole derivatives also possess antioxidant properties. They have been shown to protect against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and to inhibit lipid peroxidation. nih.govtandfonline.com For instance, indole-3-propionic acid (IPA) and its derivatives are known for their radical scavenging and antioxidant capabilities. nih.govnih.gov Specifically, indole-2- and 3-carboxamides have demonstrated a strong inhibitory effect on the superoxide (B77818) anion and lipid peroxidation. tandfonline.com This antioxidant activity is valuable in the context of neurodegenerative diseases where oxidative stress is a key pathological factor. nih.gov The specific effect, whether pro-oxidant or antioxidant, appears to depend on the specific chemical structure of the analog and the cellular context. nih.govtandfonline.com

Structure-Activity Relationships (SAR) Driving Biological Potency

The biological potency of indole derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how specific structural features of a molecule relate to its biological effect, are crucial in medicinal chemistry for designing more effective and safer drugs. mdpi.com For this compound and its analogs, SAR analyses have provided valuable insights into the molecular determinants of their activity. mdpi.com

Impact of Indole Ring Modifications on Cytotoxicity

Modifications to the core indole ring system have profound effects on the cytotoxic properties of these compounds. The indole scaffold is considered a "privileged scaffold" in drug development due to its ability to form the basis for a wide range of biologically active compounds. nih.gov Alterations, such as the addition of substituents or the fusion of other ring systems, can dramatically change a compound's interaction with biological targets, thereby affecting its cytotoxicity.

Research has shown that the position and nature of substituents on the indole ring are critical for anticancer activity. researchgate.net For instance, studies on various indole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values varying based on the substitution patterns. The presence of an electron-releasing hydroxyl group on the phenyl ring attached to an indole skeleton has been found to enhance cytotoxic activity. nih.gov

In a series of 5-amino-seco-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles (seco-CBI), which are analogs that alkylate DNA, the structure of the indole-based side chain significantly dictates cytotoxicity. acs.org For analogs with an indolecarbonyl side chain, a 5'-methoxy derivative was found to be highly cytotoxic. acs.org The strategic placement of methoxy (B1213986) groups, in general, has been noted to play an important role in the anticancer activity of indole compounds. researchgate.net For example, dimethoxy substitution in the aromatic ring of some indole derivatives has been correlated with excellent anticancer activity. researchgate.net

The table below summarizes the impact of different indole ring modifications on cytotoxicity for selected analog series.

| Compound Series | Modification | Cell Line | Cytotoxicity (IC50) | Reference |

| 5-amino-seco-CBI-indolecarbonyl | 5'-methoxyindole | AA8 | 1.3 nM | acs.org |

| 5-amino-seco-CBI-indolecarbonyl | 5',6',7'-trimethoxyindole (CBI-TMI) | AA8 | 0.46 nM | acs.org |

| 5-amino-seco-CBI-acryloyl | 4'-methoxycinnamoyl | AA8 | 0.09 nM | acs.org |

| 5-aminobenz[e]indoline Effector (3a) | Unsubstituted | Average of 4 parental cell lines | 0.85 nM | sci-hub.box |

| 5-aminobenz[e]indoline Effector (3b) | Methylamino analog | Average of 4 parental cell lines | ~5.1 nM (6-fold less potent than 3a) | sci-hub.box |

Influence of Functional Group Substitutions on Specific Biological Activities

Beyond cytotoxicity, the substitution of functional groups on the this compound framework and its analogs is a key strategy for modulating a range of specific biological activities. These activities include enzyme inhibition and receptor antagonism. nih.gov

The amino group at the 5-position and the carboxylic acid at the 6-position are characteristic features of this compound that contribute to its biological properties. The amino group, being electron-donating, increases the electron density of the indole core, which can influence its reactivity and interactions with biological targets. The carboxylic acid group can participate in hydrogen bonding, affecting how the molecule binds to proteins. sci-hub.red Removing the carboxylic acid group from certain indole analogs has been shown to reduce binding affinity to protein targets by 10- to 100-fold. sci-hub.red

In the context of specific enzyme inhibition, derivatives of indole-6-carboxylic acid have been investigated as antiproliferative agents targeting EGFR and VEGFR-2. researchgate.net SAR studies revealed that the presence of an aryl or heteroaryl fragment attached to a linker was essential for anti-tumor activity. researchgate.net For instance, compound 3b (an EGFR-targeting agent) and compound 6e (a VEGFR-2-targeting agent) from a synthesized series showed potent antiproliferation activity. researchgate.net

The nature of the substituent also directs the specific biological target. For example, a series of 1H-indole-2-carboxamides were evaluated as CB1 receptor allosteric modulators. nih.gov It was found that piperidinyl or dimethylamino groups at the 4-position of a phenyl ring substituent were preferred for CB1 activity, and the carboxamide functionality was essential. nih.gov Similarly, 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as novel and highly potent selective antagonists for the CysLT1 receptor, a target for asthma treatment. nih.gov The indole-2-carboxylic acid moiety was identified as an essential pharmacophore for this activity. nih.gov

The antimicrobial activity of indole derivatives is also sensitive to functional group substitutions. Studies on 5-halo-1H-indole-2-carboxylic acids (where halo = fluoro, chloro, bromo) have demonstrated significant antibacterial activity, particularly against Listeria monocytogenes. bohrium.com

The following table details the influence of functional group substitutions on specific biological activities in various indole analog series.

| Compound Series | Key Functional Groups/Substitutions | Biological Activity | Potency/Observation | Reference |

| Indole-6-carboxylic acid derivatives | Aryl/heteroaryl fragment on a linker | EGFR/VEGFR-2 Inhibition | Essential for anti-tumor activity | researchgate.net |

| 1H-indole-2-carboxamides | 4-dimethylamino on phenyl ring, carboxamide | CB1 Receptor Antagonism | IC50 of 787 nM | nih.gov |

| 1H-indole-2-carboxylic acid derivatives | (E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) at C3, 7-methoxy | CysLT1 Receptor Antagonism | IC50 of 0.0059 µM | nih.gov |

| 5-halo-1H-indole-2-carboxylic acids | 5-Fluoro, 5-Chloro, 5-Bromo | Antibacterial | High activity against L. monocytogenes | bohrium.com |

| 5-hydroxyindole-3-carboxylic acid esters | Ester with 4-methoxybenzylamine | Cytotoxicity (Breast Cancer) | IC50 of 4.7 µM against MCF-7 cells | nih.gov |

Applications of 5 Amino 1h Indole 6 Carboxylic Acid in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor in the Synthesis of Bioactive Heterocycles

5-Amino-1H-indole-6-carboxylic acid serves as a critical starting material for the synthesis of more complex, biologically active heterocyclic compounds. The indole (B1671886) nucleus is a well-established pharmacophore, and the strategic placement of the amino and carboxylic acid groups on this scaffold allows for its elaboration into a variety of fused and substituted heterocyclic systems. rsc.orgmdpi.com

The dual functionality of the molecule permits a range of chemical reactions, including electrophilic substitution, oxidation, and reduction, enabling the construction of diverse molecular architectures. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form new rings fused to the indole core. One example is the synthesis of 6-(Oxalyl-Amino)-1H-indole-5-carboxylic acid, a derivative that highlights how the amino group can be modified to create new compounds for further investigation. drugbank.comontosight.ai Similarly, the carboxylic acid group can be converted into esters, amides, or other functional groups, providing another avenue for molecular diversification. fabad.org.tr

This strategic utility is paramount in medicinal chemistry, where the goal is often to synthesize libraries of related compounds to explore structure-activity relationships (SAR). By using this compound as a foundational precursor, chemists can systematically modify its structure to access a wide array of derivatives, such as fused triazino-indoles or pyrimido-indoles, which have shown promise as bioactive agents. researchgate.netnih.gov The inherent biological relevance of the indole core, combined with the synthetic flexibility offered by its amino and carboxylic acid substituents, establishes this compound as a key intermediate in the quest for new heterocyclic therapeutics.

Design and Synthesis of Novel Indole-Based Drug Candidates

The indole scaffold is a privileged structure in drug design, and this compound provides a valuable platform for the rational design and synthesis of new therapeutic agents. researchgate.net Its derivatives have been explored for a multitude of diseases, leveraging the indole core's ability to interact with various biological targets. researchgate.net The synthesis of novel drug candidates often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

One prominent strategy involves the synthesis of amides and esters from the carboxylic acid group. For example, studies on related indole-2-carboxylic acid derivatives have shown that converting the acid to various amides can yield compounds with significant antioxidant and antimicrobial properties. fabad.org.tr Another approach is to use the indole as a building block for more complex molecules that target specific enzymes or receptors. Research has demonstrated the synthesis of potent indole-based inhibitors for targets like phosphodiesterase 5 (PDE5), where the indole ring replaces other heterocyclic systems to improve biological activity. acs.org

Furthermore, the conjugation of indole carboxylic acids to other bioactive molecules has proven to be a fruitful strategy. For instance, linking indole-5- and indole-6-carboxylic acids to the natural product Melampomagnolide B has resulted in hybrid molecules with potent anticancer activity. nih.gov The design process is often guided by computational studies, such as molecular docking, which can predict how a designed molecule will bind to its target protein, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net The synthesis of 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, highly potent cytotoxic agents, exemplifies how the core indole structure can be elaborated into complex drug candidates designed for specific therapeutic purposes like cancer treatment. acs.org

Development of Chemical Probes for Biological Target Identification

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and in drug development. Chemical probes are small molecules designed to bind to specific protein targets, enabling their identification and functional characterization. nih.gov The indole scaffold, due to its prevalence in bioactive molecules, is an excellent framework for creating such probes. mdpi.com

A common strategy is photoaffinity labeling (PAL), where a photoreactive group is incorporated into the structure of a bioactive molecule. mdpi.com Upon binding to its target protein, the probe is activated by light, causing it to form a covalent bond with the protein. The labeled protein can then be isolated and identified. mdpi.comuq.edu.au

Derivatives of this compound are suitable candidates for conversion into chemical probes. The structure allows for the introduction of a photoreactive moiety, such as a diazirine or benzophenone, at various positions on the indole ring. mdpi.com For example, diazirine-based photoaffinity probes have been synthesized by introducing the trifluoromethyldiazirine group at the 5- or 6-position of the indole ring. mdpi.com Additionally, a "click chemistry" handle, like a terminal alkyne, can be attached to the molecule. This handle allows for the subsequent attachment of a reporter tag (e.g., a fluorescent dye or biotin) after the probe has covalently bound to its target, facilitating visualization and purification. mdpi.com The development of such affinity-based probes is essential for elucidating the complex biological pathways in which indole-containing compounds are active. researchgate.net

Contribution to Antimicrobial Agent Development

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. nanobioletters.com Indole derivatives have long been recognized for their antimicrobial properties, and compounds derived from this compound are part of this important area of research. rsc.orgnanobioletters.com

Direct studies have shown that this compound itself exhibits activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism of action can involve the inhibition of essential bacterial enzymes, such as cystathionine (B15957) γ-synthase, which can also enhance the sensitivity of bacteria to existing antibiotics.

More broadly, the indole nucleus serves as a scaffold for a wide range of potent antimicrobial agents. researchgate.net Synthetic efforts have produced numerous indole derivatives with significant activity:

Fused Heterocycles: The reaction of indole precursors can lead to the formation of fused systems like pyrazino[1,2-a]indoles and fabad.org.trCurrent time information in Bangalore, IN.triazino[5,6-b]indoles, which have demonstrated antibacterial activity against pathogenic strains. fabad.org.trresearchgate.net

Substituted Derivatives: The synthesis of ester and amide derivatives of indole carboxylic acids has yielded compounds with promising antimicrobial effects. fabad.org.tr

Hybrid Molecules: Combining the indole scaffold with other pharmacophores, such as rhodanine, has led to the development of highly effective agents against multi-drug resistant pathogens. nih.gov

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Target Organisms | Reported Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibits bacterial cystathionine γ-synthase. | |

| Indole-rhodanine Derivatives | Gram-positive and Gram-negative bacteria (e.g., En. cloacae, E. coli) | MIC values as low as 0.004 mg/mL. | nih.gov |

| Indole-Thiazolidinone Derivatives | Various bacterial strains | Good to very good antibacterial activity. | mdpi.com |

| Pyrano[2,3-d]pyrimidin Derivatives (containing indole moiety) | S. aureus, B. subtilis, E. coli, MRSA | MIC values ranging from 3.91 to 7.81 μg/mL. | researchgate.net |

Role in Anticancer Research through Targeted Molecular Modulation

The indole scaffold is a cornerstone in the development of anticancer drugs, with natural alkaloids like vincristine (B1662923) and vinblastine (B1199706) serving as early examples. nih.gov Modern research focuses on synthetic indole derivatives that can modulate specific molecular targets involved in cancer cell proliferation, survival, and metastasis. researchgate.net this compound and its derivatives are actively investigated in this context for their potential to act as targeted anticancer agents.

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are diverse and often involve the modulation of key cellular pathways:

Enzyme Inhibition: Indole derivatives can act as inhibitors of crucial enzymes like protein kinases, which are often overactive in cancer cells and drive proliferation. They have also been designed to inhibit other key targets such as topoisomerases and histone deacetylases (HDACs). researchgate.net

Modulation of Cell Signaling: These compounds can interfere with critical signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway. researchgate.net

Induction of Apoptosis: Many indole-based anticancer agents work by inducing programmed cell death (apoptosis) in cancer cells. This can be achieved by targeting proteins in the Bcl-2 family, such as Mcl-1, or by activating pro-apoptotic proteins like Nur77. researchgate.netmdpi.com

Disruption of Microtubules: Similar to vinca (B1221190) alkaloids, some synthetic indoles can inhibit the assembly of tubulin into microtubules, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

The potency of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-AICA Derivatives | HeLa (cervical), A549 (lung), MDA-MB-231 (breast) | 4.3 μM to 100 μM | Kinase inhibition, ROS generation | |

| 5-Hydroxyindole-3-carboxylic Acid Ester (Compound 5d) | MCF-7 (breast) | 4.7 µM | Cytotoxicity, Apoptosis Induction | brieflands.com |

| 5-amino-seco-CBI-TMI Analogue | AA8 (ovarian) | 0.09 nM | DNA Alkylating Agent | acs.org |

| Indole Carboxylic Acid Mcl-1 Inhibitor (Compound 49) | HL-60 (leukemia) | GI50 = 3.15 μM | Disruption of Mcl-1/Bim interaction | mdpi.com |

The versatility of the this compound scaffold allows for the fine-tuning of molecular properties to target these diverse mechanisms, making it a valuable asset in the development of next-generation cancer therapies. researchgate.net

Future Perspectives and Research Trajectories for 5 Amino 1h Indole 6 Carboxylic Acid

Rational Design and Structural Optimization for Enhanced Specificity and Potency

The foundation for future work lies in the rational design and structural optimization of 5-amino-1H-indole-6-carboxylic acid derivatives to improve their specificity and potency towards desired biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. researchgate.netnih.govacs.org By systematically modifying the core structure and analyzing the resulting changes in biological activity, researchers can identify key pharmacophoric features and optimize the compound's interaction with its target.

For instance, research on related indole-2-carboxamides has shown that the length of a linker between the amide bond and a phenyl ring, as well as the nature of substituents on that ring, significantly impacts binding affinity and cooperativity with cannabinoid receptor 1 (CB1). acs.org Similarly, studies on other indole (B1671886) derivatives have demonstrated that introducing bulky or halogenated groups can enhance binding affinity and inhibitory potency. These findings provide a roadmap for modifying this compound to create more effective and selective therapeutic agents. The exploration of various substituents on the indole ring and the functional groups will be crucial for developing next-generation compounds. acs.org

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are poised to revolutionize the discovery and development of novel therapeutics based on the this compound scaffold. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico screening can significantly accelerate the identification of promising drug candidates. nih.govnih.govinnovareacademics.in

Molecular docking studies, for example, can predict the binding orientation and affinity of derivatives within the active site of a target protein, providing insights into the molecular basis of their activity. nih.govnih.govmdpi.comresearchgate.net This information can guide the rational design of new compounds with improved binding characteristics. QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of yet-unsynthesized derivatives. researchgate.net In silico screening of large virtual libraries of compounds based on the this compound core can rapidly identify a smaller, more manageable set of candidates for synthesis and experimental testing. innovareacademics.in The integration of these computational tools will undoubtedly streamline the drug discovery process, saving time and resources. nih.gov

Exploration of Novel Synthetic Pathways for Scalable Production

To support preclinical and clinical development, the establishment of efficient and scalable synthetic routes for this compound and its derivatives is essential. While methods like the Leimgruber–Batcho indole synthesis are established, future research should focus on developing more sustainable and cost-effective manufacturing processes.

Recent advancements in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions and direct amidation methods, offer promising avenues for the construction of the indole core and the introduction of diverse functional groups. researchgate.netbeilstein-journals.orgorganic-chemistry.org For example, indium-catalyzed direct amidation has been shown to be effective for a wide range of carboxylic acids and amines. researchgate.net The development of continuous flow technologies could also offer significant advantages in terms of scalability, safety, and reproducibility. Furthermore, exploring enzymatic and biocatalytic approaches could provide environmentally friendly alternatives to traditional chemical synthesis. The ability to produce these compounds on a multigram scale will be critical for advancing them through the drug development pipeline. diva-portal.org

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A thorough understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their successful translation into therapeutic agents. Future research should aim to identify the specific molecular targets and cellular pathways modulated by these compounds.

Studies on related indole derivatives have implicated them in the inhibition of enzymes like kinases and HIV-1 integrase, as well as the modulation of cell signaling pathways involved in proliferation and apoptosis. nih.gov For example, some indole-6-carboxylic acid derivatives have been shown to target receptor tyrosine kinases like EGFR and VEGFR-2. nih.govresearchgate.net Investigating whether this compound derivatives share these or other mechanisms will be a key area of focus. Techniques such as proteomics, transcriptomics, and cellular imaging can be employed to gain a comprehensive understanding of the compound's mode of action. Elucidating these mechanisms will not only validate their therapeutic potential but also aid in the identification of biomarkers for patient stratification and monitoring treatment response. d-nb.inforesearchgate.netnih.gov

Development of Advanced In Vitro Assay Systems for Comprehensive Biological Profiling

To comprehensively characterize the biological activity of this compound and its analogs, the development and implementation of advanced in vitro assay systems are crucial. High-throughput screening (HTS) platforms will enable the rapid evaluation of large compound libraries against a panel of biological targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-amino-1H-indole-6-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis of indole derivatives typically involves cyclization reactions or functionalization of pre-existing indole scaffolds. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can be synthesized via condensation with aminothiazolones under reflux conditions in acetic acid (Method a) or via a thiourea-based approach with chloroacetic acid and sodium acetate (Method b) . For 5-amino-substituted indoles, direct amination or reduction of nitro precursors may be employed. Researchers should optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to improve yield and purity.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Solubility : Assessed in polar (e.g., DMSO, water) and nonpolar solvents using UV-Vis spectroscopy.

- Stability : Evaluated under varying pH and temperature conditions via HPLC monitoring .

- Spectral Data :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid, amine).

Example data for analogous compounds (e.g., 6-methylindole-3-carboxylic acid: MW 175.18, LogP 2.17) can guide expectations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, compound purity). To address this:

Replicate Studies : Repeat experiments under standardized protocols.

Meta-Analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for multiple comparisons).

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents to isolate contributing factors (e.g., electron-withdrawing groups on indole rings may enhance binding affinity) .

Q. What strategies are effective for optimizing the reaction yield of this compound functionalization?

- Methodological Answer :

- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for cross-coupling reactions.

- Solvent Optimization : Use high-polarity solvents (e.g., DMF) for nucleophilic substitutions or ionic liquids for improved solubility.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity compared to traditional reflux .

- Table 1 : Example optimization parameters for a model reaction:

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 80–120 | 100 |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Reaction Time (h) | 4–24 | 12 |

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity (IC₅₀).

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent IC₅₀ values in kinase assays):

Validate Purity : Confirm compound identity via NMR and HPLC (>95% purity).

Control Experiments : Include positive/negative controls (e.g., staurosporine for kinase inhibition).

Assay Conditions : Standardize buffer pH, temperature, and incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.